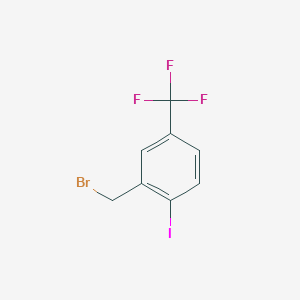

2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

Descripción general

Descripción

The compound "2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene" is a halogenated aromatic molecule that contains bromo, iodo, and trifluoromethyl groups attached to a benzene ring. This structure suggests potential reactivity due to the presence of both electron-withdrawing and electron-donating substituents, which can influence its chemical behavior in synthetic applications.

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves stepwise halogenation or exchange reactions. For instance, the synthesis of a related compound, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was achieved starting from a brominated methoxyphenyl methanol in five steps with an overall yield of 34% . Similarly, the synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene, which shares the trifluoromethyl and bromo substituents with our compound of interest, was performed by treating 1,3-bis(fluoromethyl)benzene with a brominating agent in acidic media . These methods could potentially be adapted for the synthesis of "2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene".

Molecular Structure Analysis

The molecular structure of halogenated benzenes is often characterized by X-ray diffraction (XRD) analysis. For example, the crystal structure of 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide was determined using XRD, revealing strong interionic hydrogen bonds . The proximity of large halogen substituents in 1,2-dihalobenzene derivatives has been shown to induce only minor distortions in the benzene ring, maintaining the planarity of the molecule . These structural insights are relevant for understanding the geometry and potential reactivity of "2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene".

Chemical Reactions Analysis

The presence of bromomethyl and iodo groups in the compound suggests that it could participate in various chemical reactions. For example, bromomethyl groups are known to undergo nucleophilic substitution reactions, as seen in the synthesis of 1-bromo-4-(2,2-diphenylvinyl)benzene . The iodo group could also be involved in oxidative addition reactions, commonly utilized in cross-coupling chemistry. The reactivity of such halogenated compounds is often explored through experimental and theoretical methods, including density functional theory (DFT) calculations, as demonstrated for a dibromo-bromomethylene derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are influenced by their substituents. For instance, the introduction of bromo and trifluoromethyl groups can increase the density and boiling point of the compound compared to unsubstituted benzene. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using DFT, providing insight into the compound's reactivity and stability . Additionally, the presence of heavy halogens like bromine and iodine can lead to strong intermolecular interactions, such as halogen bonds, which can affect the compound's crystallinity and solubility .

Aplicaciones Científicas De Investigación

Electrophilic Substitution and Lithiation

1,2,4-Tris(trifluoromethyl)benzene, a compound structurally related to 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene, undergoes quantitative hydrogen/metal exchange when treated with lithium 2,2,6,6-tetramethylpiperidide. This process enables selective lithiation and subsequent electrophilic substitution, showcasing the compound's utility in organic synthesis (Schlosser, Porwisiak, & Mongin, 1998).

Structural Analysis of Bromomethylsubstituted Benzenes

The structures of various benzene derivatives, including those with bromomethyl substituents, reveal intricate interactions like C–H···Br and C–Br···π, which are significant in understanding the packing motifs and chemical behavior of these compounds (Jones, Kuś, & Dix, 2012).

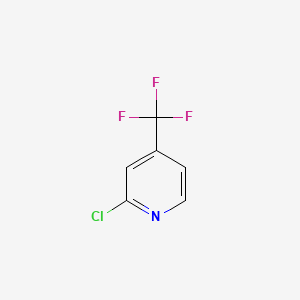

Trifluoromethyl-substituted Pyridines Synthesis

Trifluoromethyl-substituted pyridines can be synthesized by displacing iodide with (trifluormethyl)copper, generated in situ. This method extends to various benzene derivatives, indicating potential applications in synthesizing trifluoromethyl-substituted compounds (Cottet & Schlosser, 2002).

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, another related compound, has been used as a starting material in organometallic synthesis, suggesting similar potential for 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene (Porwisiak & Schlosser, 1996).

Site Selectivity in Metalation

The metalation of halobenzotrifluorides, closely related to the compound , demonstrates unique site selectivity, providing insights into regioselective synthesis techniques (Mongin, Desponds, & Schlosser, 1996).

Macrocycle Synthesis

Macrocycles with diverse functional groups, including bromomethyl, have been synthesized for binding and transport of metal cations. This showcases the potential of bromomethyl-substituted compounds in creating complex molecular architectures (Kumar, Singh, & Singh, 1992).

Electro-Synthetic Reactions

Electrochemical reduction studies involving bromomethyl-substituted compounds indicate their potential application in green and convergent electro-synthesis (Habibi, Pakravan, & Nematollahi, 2014).

X-Ray Crystallography

The structural analysis of bromo- and iodomethyl-substituted benzenes provides valuable information on their molecular structure and potential applications in materials science and crystal engineering (Stein, Hoffmann, & Fröba, 2015).

Steric Pressure in Chemical Reactions

The study of compounds like 1-bromo-3,5-bis(trifluoromethyl)benzene, a related compound, reveals how steric pressure affects chemical reactions, offering insights into the design of more efficient synthetic processes (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006).

Safety and Hazards

Propiedades

IUPAC Name |

2-(bromomethyl)-1-iodo-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3I/c9-4-5-3-6(8(10,11)12)1-2-7(5)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVQZPWSVWZAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CBr)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593980 | |

| Record name | 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

702641-06-3 | |

| Record name | 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=702641-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene](/img/structure/B1345706.png)

![4-[2-(Methylamino)ethyl]pyridine](/img/structure/B1345710.png)